molecular formula C7H7BrN2O B7944817 2-Bromo-N-hydroxy-benzamidine

2-Bromo-N-hydroxy-benzamidine

Cat. No.: B7944817
M. Wt: 215.05 g/mol
InChI Key: ONQOWPJQZVMMQJ-UHFFFAOYSA-N
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Description

2-Bromo-N-hydroxy-benzamidine is an organic compound characterized by the presence of a bromine atom, a hydroxy group, and an amidine functional group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-N-hydroxy-benzamidine typically involves the reaction of 2-bromobenzonitrile with hydroxylamine hydrochloride in the presence of a base such as potassium carbonate. The reaction is carried out in an ethanol solvent under reflux conditions for several hours. The resulting product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-N-hydroxy-benzamidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The hydroxy group can be oxidized to form corresponding oxo derivatives, while the amidine group can undergo reduction to form amines.

    Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic structures.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like sodium azide or thiourea in polar solvents such as dimethyl sulfoxide.

    Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed:

    Substitution Reactions: Products include substituted benzamidines with various functional groups.

    Oxidation Reactions: Products include oxo derivatives of benzamidine.

    Reduction Reactions: Products include amines derived from the reduction of the amidine group.

Scientific Research Applications

2-Bromo-N-hydroxy-benzamidine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting enzymes or receptors.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.

    Biological Studies: It is used in studies investigating enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

Mechanism of Action

The mechanism of action of 2-Bromo-N-hydroxy-benzamidine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active site residues, while the bromine atom can participate in halogen bonding. These interactions stabilize the compound within the binding site, leading to inhibition or modulation of the target’s activity .

Comparison with Similar Compounds

  • 2-Chloro-N-hydroxy-benzamidine
  • 2-Iodo-N-hydroxy-benzamidine
  • 2-Fluoro-N-hydroxy-benzamidine

Comparison: 2-Bromo-N-hydroxy-benzamidine is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and polarizability influence the compound’s chemical behavior and interactions with biological targets, making it a valuable tool in medicinal chemistry and biochemical research .

Properties

IUPAC Name

2-bromo-N'-hydroxybenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O/c8-6-4-2-1-3-5(6)7(9)10-11/h1-4,11H,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONQOWPJQZVMMQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=NO)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80398992
Record name Benzenecarboximidamide,2-bromo-N-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80398992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132475-60-6
Record name Benzenecarboximidamide,2-bromo-N-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80398992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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